Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan structures, and is substituted with a chlorophenyl group, a morpholine ring, and an ethyl ester group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a furan derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the morpholine ring: This can be accomplished through a nucleophilic substitution reaction, where the morpholine ring is introduced using morpholine and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit the activity of a specific enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(morpholin-4-yl)pyridine-4-carboxylate: This compound also contains a morpholine ring and an ethyl ester group but has a pyridine core instead of a naphthofuran core.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound features a chlorophenyl group and an ethyl ester group but has a pyran core instead of a naphthofuran core.
The uniqueness of this compound lies in its specific combination of functional groups and the naphthofuran core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26ClNO5 |
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Molecular Weight |
479.9 g/mol |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H26ClNO5/c1-3-33-27(31)21-16(2)34-26-20-7-5-4-6-19(20)25(30)23(22(21)26)24(29-12-14-32-15-13-29)17-8-10-18(28)11-9-17/h4-11,24,30H,3,12-15H2,1-2H3 |
InChI Key |
KGVORNGMQAKFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)Cl)N5CCOCC5)C |
Origin of Product |
United States |
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